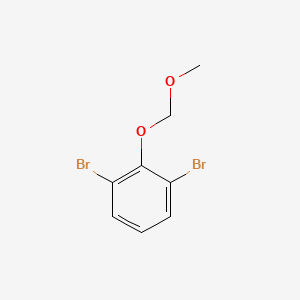

1,3-Dibromo-2-(methoxymethoxy)benzene

説明

1,3-Dibromo-2-(methoxymethoxy)benzene (CAS: 142273-81-2) is an aromatic compound with the molecular formula C₈H₈Br₂O₂ and a molecular weight of 295.96 g/mol . It features two bromine atoms at the 1- and 3-positions of the benzene ring and a methoxymethoxy (MOM) group at the 2-position. The MOM group, a common hydroxyl-protecting moiety, enhances solubility in chlorinated solvents such as chloroform, dichloromethane, and diethyl ether .

特性

IUPAC Name |

1,3-dibromo-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJIRWLAZNHZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443215 | |

| Record name | Benzene, 1,3-dibromo-2-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142273-81-2 | |

| Record name | Benzene, 1,3-dibromo-2-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The reaction conditions often require the use of bromine or brominating agents in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution pattern . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity .

化学反応の分析

1,3-Dibromo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway and conditions employed.

科学的研究の応用

1,3-Dibromo-2-(methoxymethoxy)benzene has several applications in scientific research:

作用機序

The mechanism by which 1,3-Dibromo-2-(methoxymethoxy)benzene exerts its effects involves interactions with molecular targets through its bromine and methoxymethoxy groups . These interactions can lead to the formation of reactive intermediates or the modification of existing molecules, influencing various biochemical pathways .

類似化合物との比較

Halogen Substituent Variation

1-Iodo-2-(methoxymethoxy)benzene ():

Replacing bromine with iodine increases leaving-group ability, making this compound more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). However, iodine’s larger atomic size may sterically hinder reactions compared to bromine. The synthesis of this compound via decarboxylative iodination (45% yield) highlights its accessibility under transition-metal-free conditions .1,3-Difluoro-4-(methoxymethoxy)benzene (CAS: 210350-62-2, ):

Fluorine’s strong electronegativity and poor leaving-group ability make this compound less reactive in substitution reactions. However, fluorine’s electronic effects are valuable in tuning aromatic systems for applications in pharmaceuticals or agrochemicals. Its molecular weight (174.147 g/mol ) is significantly lower than the dibromo analog due to the absence of heavy halogens .

Ether Group Variation

2-(Benzyloxy)-1,3-dibromobenzene ():

The benzyloxy group introduces steric bulk and hydrophobicity compared to the MOM group. This may reduce solubility in polar solvents and alter reactivity in catalytic reactions (e.g., slower oxidative addition in cross-couplings due to steric hindrance). Structural confirmation via ¹H NMR (CDCl₃, 300 MHz) confirms regioselectivity in synthesis .- 1-Methoxy-3-(methoxymethoxy)benzene (): The absence of halogens limits its utility in coupling reactions, but the compound serves as a precursor for fluorinated derivatives. Its synthesis via MOM protection of 3-methoxyphenol (83% yield) demonstrates efficient protection strategies .

Key Observations :

- Brominated derivatives are typically synthesized via electrophilic substitution or coupling reactions, while iodinated analogs benefit from decarboxylative strategies.

- The MOM group’s stability under acidic conditions (e.g., during Suzuki coupling) makes it ideal for multistep syntheses .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Storage Conditions | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| 1,3-Dibromo-2-(methoxymethoxy)benzene | 295.96 | Chloroform, ether, dichloromethane | Refrigerator | High (Br as leaving group) |

| 1,3-Difluoro-4-(methoxymethoxy)benzene | 174.15 | Not reported | Not reported | Low (F poor leaving group) |

| 2-(Benzyloxy)-1,3-dibromobenzene | ~305.97 (estimated) | Likely low polarity solvents | Not reported | Moderate (steric hindrance) |

Key Observations :

- Bromine’s higher atomic weight contributes to the dibromo compound’s larger molecular weight compared to fluorine analogs.

- The MOM group’s polar nature enhances solubility in chlorinated solvents, whereas benzyloxy derivatives may require less polar media.

生物活性

1,3-Dibromo-2-(methoxymethoxy)benzene, a compound with the CAS number 142273-81-2, is a brominated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈Br₂O₂

- Molecular Weight : 251.96 g/mol

- Density : Approximately 2.1 g/cm³

- Boiling Point : 256.6 °C

- Melting Point : 53-56 °C

Biological Activity Overview

The biological activity of 1,3-Dibromo-2-(methoxymethoxy)benzene primarily revolves around its potential as an antimicrobial and antioxidant agent. Research has indicated that brominated compounds can exhibit significant biological effects due to their ability to interact with biological macromolecules.

Antimicrobial Activity

1,3-Dibromo-2-(methoxymethoxy)benzene has shown promising antimicrobial properties against various bacterial strains. A study conducted on similar brominated compounds indicated that they possess inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1,3-Dibromo-2-(methoxymethoxy)benzene | Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | ||

| Bacillus subtilis | 20 |

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. In vitro studies suggest that it may scavenge free radicals effectively, which is crucial for combating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

The biological activity of brominated compounds like 1,3-Dibromo-2-(methoxymethoxy)benzene is thought to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : These compounds can generate ROS, leading to oxidative stress in microbial cells.

- Enzyme Inhibition : They may inhibit key enzymes involved in bacterial metabolism and replication.

- Membrane Disruption : Brominated compounds can integrate into microbial membranes, disrupting their integrity and function.

Case Studies

A notable case study involved the synthesis and evaluation of various brominated derivatives for their biological activities. The results indicated that modifications in the bromination pattern could enhance antimicrobial efficacy and antioxidant properties.

Case Study Summary

- Objective : To synthesize and evaluate the biological activity of brominated aromatic compounds.

- Findings : Certain derivatives exhibited enhanced activity against specific bacterial strains and showed significant antioxidant potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。